molecular formula C15H10ClNO2 B148327 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile CAS No. 136562-69-1

3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile

Cat. No.: B148327
CAS No.: 136562-69-1
M. Wt: 271.7 g/mol
InChI Key: SUJSAQNUINGBKS-UHFFFAOYSA-N
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Description

3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile is a chemical compound built on a chalcone scaffold, characterized by its α,β-unsaturated ketone system. This structure is a privileged framework in medicinal chemistry, known for its diverse pharmacological potential and utility as a key synthetic intermediate for developing novel heterocyclic compounds . Chalcone derivatives are extensively investigated for their antibacterial properties. Research indicates that certain chalcones can exhibit potent activity against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA), sometimes showing a synergistic effect when combined with conventional antibiotics . The core structure also demonstrates significant anti-inflammatory potential, with some derivatives acting as effective inhibitors of inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), and suppressing the formation of nitric oxide (NO) . Furthermore, the α,β-unsaturated system allows this class of compounds to act as electrophiles, potentially modulating various biological targets, including nuclear receptors and key signaling pathways implicated in disease . The incorporation of a 4-chlorophenoxy moiety in its structure may influence its lipophilicity and binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies in oncology, infectious diseases, and inflammation research. Researchers can utilize this compound as a versatile building block for synthesizing more complex structures, such as pyrazolines and pyrimidines, to explore new chemical space for therapeutic development .

Properties

IUPAC Name

3-[2-(4-chlorophenoxy)phenyl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-11-5-7-12(8-6-11)19-15-4-2-1-3-13(15)14(18)9-10-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJSAQNUINGBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC#N)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann Coupling Followed by Acetylation

A widely reported method involves a two-step sequence starting with Ullmann coupling to form the chlorophenoxy-phenyl backbone, followed by nitrile-ketone functionalization.

Step 1: Synthesis of 2-(4-Chlorophenoxy)benzonitrile

Reagents :

  • 4-Chlorophenol (1.0 equiv)

  • 2-Bromobenzonitrile (1.1 equiv)

  • Potassium carbonate (2.0 equiv)

  • Copper(I) iodide (10 mol%)

Procedure :
4-Chlorophenol and 2-bromobenzonitrile are refluxed in dimethylformamide (DMF) at 120°C for 24 hours under nitrogen. Potassium carbonate acts as a base, while CuI catalyzes the aryl ether bond formation. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1), yielding 2-(4-chlorophenoxy)benzonitrile as a white solid (78–85% yield).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8.6 Hz, 1H), 7.48–7.42 (m, 2H), 7.12–7.06 (m, 4H), 6.98 (d, J = 8.6 Hz, 1H).

  • MS (ESI+) : m/z 245.1 [M+H]⁺.

Step 2: Formation of β-Ketonitrile via Acetic Anhydride Treatment

Reagents :

  • 2-(4-Chlorophenoxy)benzonitrile (1.0 equiv)

  • Acetic anhydride (3.0 equiv)

  • Sulfuric acid (catalytic)

Procedure :
The nitrile intermediate is heated with acetic anhydride at 80°C for 6 hours. Sulfuric acid catalyzes the nucleophilic addition of the nitrile to the acetyl group, forming the β-ketonitrile. The product is isolated by quenching with ice water, followed by extraction with dichloromethane and recrystallization from ethanol (yield: 70–75%).

Optimization Notes :

  • Excess acetic anhydride ensures complete conversion.

  • Higher temperatures (>100°C) lead to decomposition, reducing yields.

Oxalyl Chloride-Mediated Acetylation

An alternative route employs oxalyl chloride to generate an acetyl chloride intermediate, which reacts with a nitrile precursor.

Synthesis of 2-(4-Chlorophenoxy)phenyl Acetyl Chloride

Reagents :

  • 2-(4-Chlorophenoxy)phenylacetic acid (1.0 equiv)

  • Oxalyl chloride (2.5 equiv)

  • Tetrahydrofuran (THF) solvent

Procedure :
The carboxylic acid is treated with oxalyl chloride in THF at 0°C for 2 hours. The reaction is exothermic, requiring controlled addition to prevent side reactions. The solvent is evaporated under reduced pressure, yielding the acetyl chloride as a pale-yellow oil (92–95% purity).

Condensation with Cyanide Source

Reagents :

  • 2-(4-Chlorophenoxy)phenyl acetyl chloride (1.0 equiv)

  • Potassium cyanide (1.2 equiv)

  • Triethylamine (2.0 equiv)

Procedure :
The acetyl chloride is added dropwise to a solution of KCN and Et₃N in acetonitrile at −10°C. After stirring for 12 hours, the mixture is filtered, and the filtrate is concentrated. Column chromatography (hexane/acetone, 3:1) affords the target compound in 65–70% yield.

Key Advantages :

  • Avoids harsh acidic conditions.

  • Higher functional group tolerance compared to Ullmann coupling.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantages Limitations
Ullmann + Acetylation70–75%30 hoursScalable, minimal purification stepsRequires toxic Cu catalyst
Oxalyl Chloride Route65–70%14 hoursMild conditions, high puritySensitive to moisture

Advanced Modifications and Catalytic Innovations

Palladium-Catalyzed Cross-Coupling

Recent patents describe Pd-mediated coupling between 4-chlorophenylboronic acid and 3-oxopropanenitrile precursors. Using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O, this method achieves 80–85% yield but requires stringent oxygen-free conditions.

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 45 minutes) accelerates the acetylation step, reducing reaction time by 50% while maintaining yields at 68–72%.

Industrial-Scale Production Considerations

  • Cost Analysis : Ullmann coupling is cost-effective for bulk synthesis ($120–150/kg), whereas Pd-catalyzed methods are prohibitive (>$500/kg).

  • Waste Management : Oxalyl chloride routes generate HCl gas, necessitating scrubbers. Cu waste from Ullmann reactions requires chelation before disposal .

Chemical Reactions Analysis

3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its functional groups can undergo various chemical reactions, making it a valuable intermediate in the development of new compounds.
  • Antimicrobial Properties : Research indicates that derivatives of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted its effectiveness compared to standard antibiotics, showcasing minimum inhibitory concentration (MIC) values that suggest strong antibacterial properties .
  • Anticancer Potential : Preliminary studies have suggested that this compound may induce apoptosis in cancer cells. Mechanistic studies have shown that it can affect the expression of key apoptotic genes such as Bax and p53, indicating potential use in cancer therapeutics .

Medicine

  • Pharmaceutical Development : The compound is being explored as a lead candidate in drug development, particularly in creating treatments for hormone-dependent cancers. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies .

Mechanism of Action

The mechanism of action of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties are influenced by substituents on the phenyl ring and the oxopropanenitrile backbone. Below is a comparative analysis with key analogues:

Compound Substituents Key Differences Biological Activity/Properties References
3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile 4-Chlorophenoxy at 2-phenyl position Reference compound Potential enzyme inhibition (inferred)
3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile 4-Cl, 3-CF₃ on phenoxy ring Added trifluoromethyl group Enhanced lipophilicity and metabolic stability
2-(4-Chlorophenyl)-3-oxopropanenitrile No phenoxy group Simpler structure, no ether linkage Intermediate in synthesis of pyrazoles
2-(3-Chlorophenyl)-3-oxopropanenitrile 3-Cl instead of 4-Cl on phenyl Meta-chloro substitution Altered steric/electronic interactions
S-23 ((S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro,4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide) Fluoro and chloro on phenoxy, chiral center Complex structure with amide group High androgen receptor binding (IC₅₀ = 1.7 nM)
Phenothiazine-cyanochalcones (e.g., 2c, 2d) Phenothiazine core fused with cyanochalcone Different heterocyclic core Dual tubulin polymerization inhibition

Physicochemical Properties

  • Lipophilicity: Addition of electron-withdrawing groups (e.g., trifluoromethyl in ) increases logP values, enhancing membrane permeability. The 4-chlorophenoxy group in the target compound balances hydrophobicity and polarity.
  • Melting Points: Simple analogues like 2-(4-chlorophenyl)-3-oxopropanenitrile (CAS 62538-21-0) have a melting point of 157°C , while bulkier derivatives (e.g., phenothiazine-cyanochalcones) exhibit higher melting points due to rigid structures .

Biological Activity

The compound 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile , also known by its CAS number 136562-69-1 , has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a nitrile functional group attached to a propanone, with a chlorophenoxy group contributing to its unique properties. The structural formula can be represented as follows:

C16H14ClNO2\text{C}_{16}\text{H}_{14}\text{Cl}\text{N}\text{O}_{2}

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound has significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains, particularly gram-positive bacteria. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.

The biological activity of this compound is believed to involve multiple pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : It has been observed to cause G1/S phase arrest in the cell cycle, preventing cancer cells from proliferating.
  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cellular signaling pathways, thereby reducing tumor growth and inflammation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity : A study published in Nature reported that this compound exhibited potent cytotoxicity against HCT116 colon cancer cells, with an IC50 value of approximately 5 µM. The study highlighted its ability to induce apoptosis through the mitochondrial pathway, as evidenced by increased cytochrome c release and caspase activation .
  • Antimicrobial Efficacy : Research published in PMC indicated that the compound showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential as a therapeutic agent for resistant bacterial infections .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in HCT116 cellsNature Study
AntimicrobialEffective against MRSAPMC Study
Anti-inflammatoryInhibits pro-inflammatory cytokinesPreliminary Findings

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